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Technical Support Center: Genotyping Field
Samples
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize PCR

contamination when genotyping field samples.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of PCR contamination when working with field

samples?

A1: PCR contamination can arise from several sources, and its high sensitivity can lead to the

amplification of even minute amounts of contaminating DNA, resulting in false positives.[1][2]

The primary sources include:

Carryover Contamination: The most frequent source is the PCR product from previous

amplifications.[1][3][4][5] Aerosols generated when opening and closing reaction tubes can

easily disperse amplicons throughout the lab.[1][6][7]

Cross-Contamination between Samples: Transfer of genetic material from one sample to

another can occur during sample handling and processing.[1][3][8]
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Contaminated Reagents and Consumables: Reagents such as water, primers, dNTPs, and

Taq polymerase, as well as plasticware like pipette tips and tubes, can be sources of

contaminating DNA fragments.[1][8]

Environmental DNA: DNA from the laboratory environment, including bacteria, fungi, and

human cells from researchers (e.g., skin flakes, aerosols), can be introduced into the PCR

setup.[1]

Cloned DNA: Plasmids and other cloned DNA previously handled in the laboratory can also

be a significant source of contamination.[3]

Q2: How can I set up my laboratory space to minimize contamination risk?

A2: A well-organized laboratory with a defined workflow is crucial for preventing PCR

contamination. The key principle is to establish a unidirectional workflow, moving from pre-PCR

to post-PCR areas without returning.[4][7][9][10] This involves physically separating the

laboratory into at least two, and ideally three or four, distinct areas:[4][7][10][11][12][13]

Reagent and Master Mix Preparation Area: This should be the cleanest area, ideally within a

laminar flow hood or PCR cabinet equipped with a UV lamp.[7][9][14] No DNA templates or

amplified products should ever enter this space.[7][15] This area should have positive air

pressure to prevent contaminants from entering.[7]

Sample Preparation Area: This is where you extract DNA from your field samples and add

the template to the master mix.[4][7] This area should be under negative air pressure to

contain the template DNA.[7]

Amplification and Post-PCR Area: This area houses the thermal cycler and equipment for

analyzing PCR products, such as gel electrophoresis systems.[4][7][11] This area should

also be under negative air pressure to prevent the spread of amplicons.[7] It is critical to

never bring any equipment or reagents from this area back to the pre-PCR areas.[7][10][11]

Each area should have its own dedicated set of equipment (pipettes, centrifuges, vortexers),

consumables (tubes, tips), and personal protective equipment (lab coats, gloves).[9][10][11][16]

Q3: What is the role of a No Template Control (NTC) and why is it essential?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.clyte.tech/post/guide-to-pcr-contamination-troubleshooting
https://agscientific.com/blog/sources-of-dna-contamination-in-the-laboratory.html
https://www.clyte.tech/post/guide-to-pcr-contamination-troubleshooting
https://help.takarabio.com/36168/kb/article/110039/what-are-some-sources-of-pcr-contamination
https://www.revsci.com/blogs/thermal-cyclers/4-effective-ways-to-minimize-pcr-contamination
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://denagene.com/en/articles/How-to-prevent-Contamination-in-Polymerase-Chain-Reactions-PCR
https://rheniumbio.co.il/how-to-avoid-contamination-in-your-qpcr-experiments/
https://www.revsci.com/blogs/thermal-cyclers/4-effective-ways-to-minimize-pcr-contamination
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://rheniumbio.co.il/how-to-avoid-contamination-in-your-qpcr-experiments/
https://www.takarabio.com/about/bioview-blog/tips-and-troubleshooting/avoid-dna-contamination-in-pcr
https://www.genfollower.com/simple-tips-about-how-to-keep-contamination-away-during-the-pcr/
https://www.transfusionguidelines.org/red-book/chapter-14-guidelines-for-the-use-of-dna-pcr-techniques-in-blood-establishments/14-2-avoidance-of-contamination
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://denagene.com/en/articles/How-to-prevent-Contamination-in-Polymerase-Chain-Reactions-PCR
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0012617_Guidelines_Preventing_Contamination_PCR_UG.pdf
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://www.terrauniversal.com/blog/preventing-contamination-in-pcr-reactions
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://www.revsci.com/blogs/thermal-cyclers/4-effective-ways-to-minimize-pcr-contamination
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://www.revsci.com/blogs/thermal-cyclers/4-effective-ways-to-minimize-pcr-contamination
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://www.takarabio.com/about/bioview-blog/tips-and-troubleshooting/avoid-dna-contamination-in-pcr
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://www.rapidmicrobiology.com/news/the-devil-in-the-details-contamination-in-a-pcr-lab
https://rheniumbio.co.il/how-to-avoid-contamination-in-your-qpcr-experiments/
https://www.takarabio.com/about/bioview-blog/tips-and-troubleshooting/avoid-dna-contamination-in-pcr
https://denagene.com/en/articles/How-to-prevent-Contamination-in-Polymerase-Chain-Reactions-PCR
https://rheniumbio.co.il/how-to-avoid-contamination-in-your-qpcr-experiments/
https://www.takarabio.com/about/bioview-blog/tips-and-troubleshooting/avoid-dna-contamination-in-pcr
https://www.gilson.com/default/learninghub/post/how-to-minimize-contamination-in-your-qpcr-experiments.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: The No Template Control (NTC) is a critical component of every PCR experiment.[1][6] It

contains all the reaction components (master mix, primers, and PCR-grade water) except for

the DNA template.[1][10][11] If you observe amplification in the NTC, it indicates the presence

of contamination in one or more of your reagents, consumables, or the general laboratory

environment.[1][6][10] This control is your primary tool for monitoring the cleanliness of your

PCR workflow.[6]

Q4: Can I use bleach to decontaminate my workspace and equipment?

A4: Yes, a freshly prepared 10-15% solution of household bleach (containing 0.5-1% sodium

hypochlorite) is a highly effective method for decontaminating work surfaces, pipettes, and

other equipment.[7][10][17] Sodium hypochlorite works by causing extensive nicking in DNA,

which prevents it from being amplified.[17] It is recommended to let the bleach solution sit for

10-15 minutes before wiping it off with deionized water to prevent corrosion of metallic

surfaces.[7][10][17] This can be followed by a wipe with 70% ethanol to help dry the surfaces.

[10]

Q5: What is the UNG/dUTP system and how does it prevent carryover contamination?

A5: The Uracil-DNA Glycosylase (UNG) and deoxyuridine triphosphate (dUTP) system is an

enzymatic method to prevent carryover contamination from previous PCR reactions.[14][18][19]

The strategy involves two key steps:

Incorporation of dUTP: During PCR, dUTP is used instead of, or in combination with, dTTP in

the dNTP mix.[14][18] This results in all amplified DNA (amplicons) containing uracil.

UNG Treatment: Before initiating a new PCR, the master mix is treated with UNG.[18][19]

This enzyme specifically recognizes and degrades any uracil-containing DNA (i.e., amplicons

from previous reactions) by cleaving the N-glycosylic bond.[18] The native DNA template

from your field sample does not contain uracil and therefore remains intact.[18] The UNG is

then heat-inactivated during the initial denaturation step of the PCR, allowing for the

amplification of only the intended template DNA.[19]

It is important to note that this method is not effective against DNA contamination from sources

other than dUTP-containing amplicons.[7]
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Issue Potential Cause Recommended Solution

Amplification in No Template

Control (NTC)

Reagent or consumable

contamination.[1][6]

* Use fresh, unopened aliquots

of all reagents (water, buffer,

dNTPs, primers, polymerase).

[1] * Use new, certified

nuclease-free plasticware

(tubes, pipette tips).[1] *

Ensure you are using aerosol-

resistant filter tips.[6][11][14]

Environmental contamination.

[1]

* Thoroughly decontaminate

your workspace, pipettes, and

equipment with a 10-15%

bleach solution followed by a

water rinse and 70% ethanol.

[7][17] * Expose the work area

(e.g., inside a PCR hood) to

UV light for at least 30 minutes

before starting.[7][20]

Carryover contamination from

previous amplicons.[1][3]

* Strictly adhere to a

unidirectional workflow and

physical separation of pre- and

post-PCR areas.[7][10] *

Implement the UNG/dUTP

system in your PCR protocol.

[14][18]

Wild-type samples show

mutant bands or vice versa

Cross-contamination between

DNA samples.[6]

* Change gloves frequently,

especially after handling each

sample.[9][21] * Use

dedicated, filtered pipette tips

for each sample.[6] * Be

careful when opening and

closing tubes to avoid creating

aerosols.[7][10] Spin down

tubes before opening.[10]
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All samples, including controls,

show the same genotype

Widespread contamination

with a single template or

amplicon.

* Discard all current reagents

and DNA dilutions and start

over with fresh stocks. *

Perform a major clean-down of

the entire PCR workspace,

including all equipment and

storage areas (fridges,

freezers).[10][17] * Review

your laboratory setup and

workflow for any breaches in

contamination control

protocols.[7][10]

Inconsistent or sporadic

contamination

Operator error or minor

breaches in aseptic technique.

* Review proper pipetting

techniques to avoid splashing

and aerosol generation.[7][10]

* Ensure lab coats are clean

and dedicated to specific work

areas.[7][11][22] * Aliquot

reagents into smaller, single-

use volumes to prevent

contamination of stock

solutions.[10][11][21]

Experimental Protocols
Protocol for Setting Up a Contamination-Free PCR
Workspace

Designate Separate Areas: Physically separate the laboratory into a pre-PCR area (for

reagent and sample preparation) and a post-PCR area (for amplification and analysis).[7][11]

Decontaminate Surfaces: Before starting, thoroughly wipe down all benchtops, pipettes, and

equipment in the pre-PCR area with a freshly prepared 10-15% bleach solution.[7] Let it sit

for 10-15 minutes.[10]
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Rinse and Dry: Wipe away the bleach with a paper towel dampened with deionized water,

followed by a wipe with 70% ethanol.[10]

UV Irradiation: If working in a PCR hood or laminar flow cabinet, expose the work surface to

UV light for at least 30 minutes.[7][20] Do not expose reagents to UV light.[20]

Prepare Dedicated Equipment: Ensure that each designated area has its own set of pipettes,

pipette tips (aerosol-resistant), tube racks, centrifuges, and waste bins.[10][11]

Personal Protective Equipment (PPE): Wear a clean lab coat and fresh gloves.[21] Change

gloves frequently throughout the process.[9][21]

Protocol for Incorporating UNG/dUTP to Prevent
Carryover Contamination

Prepare Master Mix: In the pre-PCR clean area, prepare your PCR master mix. Substitute

dUTP for a portion or all of the dTTP in your dNTP mix. A common ratio is 175µM dUTP to

25µM dTTP for a final dNTP concentration of 200µM each.[19]

Add UNG Enzyme: Add Uracil-DNA Glycosylase (UNG) to the master mix according to the

manufacturer's instructions.

Add Template DNA: Aliquot the master mix into your PCR tubes or plate, and then add your

template DNA.

UNG Incubation Step: Before starting the thermal cycling, include an initial incubation step in

your PCR program. A typical step is 2 minutes at 50°C.[18] This activates the UNG to

degrade any uracil-containing DNA contaminants.

UNG Inactivation and Initial Denaturation: Proceed with the standard initial denaturation step

of your PCR protocol (e.g., 95°C for 2-5 minutes). This high temperature inactivates the UNG

enzyme, preventing it from degrading your newly synthesized, uracil-containing amplicons.

Thermal Cycling: Continue with the remaining PCR cycles (denaturation, annealing,

extension) as per your optimized protocol.
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Caption: Unidirectional workflow to prevent PCR contamination.
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Caption: Decision tree for troubleshooting PCR contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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